2-Cyclohexylideneethanol
CAS No.: 932-89-8
Cat. No.: VC3895246
Molecular Formula: C8H14O
Molecular Weight: 126.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932-89-8 |
|---|---|
| Molecular Formula | C8H14O |
| Molecular Weight | 126.2 g/mol |
| IUPAC Name | 2-cyclohexylideneethanol |
| Standard InChI | InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h6,9H,1-5,7H2 |
| Standard InChI Key | STMMZXSFWVMHSA-UHFFFAOYSA-N |
| SMILES | C1CCC(=CCO)CC1 |
| Canonical SMILES | C1CCC(=CCO)CC1 |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Architecture
2-Cyclohexylideneethanol consists of a cyclohexene ring fused to an ethanol group, forming a bicyclic structure. The cyclohexylidene moiety adopts a chair conformation, a common geometry for six-membered rings due to its minimal steric strain . The ethanol substituent is positioned at the 2-carbon of the cyclohexene ring, creating a planar arrangement around the double bond. This geometry facilitates intramolecular interactions, such as hyperconjugation between the π-electrons of the cyclohexene double bond and the adjacent hydroxyl group .
Table 1: Key Structural Parameters of 2-Cyclohexylideneethanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O | |
| Molecular Weight | 126.196 g/mol | |
| Exact Mass | 126.10400 g/mol | |
| Polar Surface Area (PSA) | 20.23 Ų | |
| LogP (Partition Coefficient) | 1.87 | |
| Index of Refraction | 1.575 |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a boiling point of 201.8°C at 760 mmHg, indicative of strong intermolecular hydrogen bonding between hydroxyl groups . Its flash point of 86.6°C classifies it as a flammable liquid, necessitating careful handling under high-temperature conditions. The density of 1.041 g/cm³ at ambient temperature aligns with trends observed in bicyclic alcohols, which typically exhibit higher densities than their acyclic analogs due to ring strain and compact molecular packing .
Synthesis and Derivative Formation
Key Reaction Steps for Bromide Derivative :
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Substrate Preparation: A solution of alcohol (presumed to be 2-Cyclohexylideneethanol) in diethyl ether is cooled to 0°C under nitrogen.
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Bromination: PBr₃ is added dropwise, facilitating conversion to the allylic bromide.
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Workup: The reaction is quenched with water, and the product is extracted with n-hexane.
Yield: 99% .
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